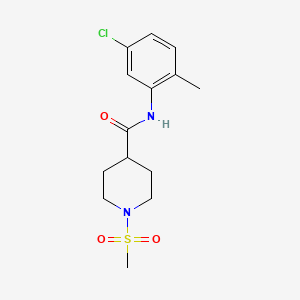![molecular formula C18H15ClFNO B5725694 3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B5725694.png)
3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline is an organic compound that belongs to the class of anilines This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a methoxynaphthalene moiety attached to the nitrogen atom of the aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 3-chloro-4-fluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Methoxynaphthalene Introduction: The intermediate amine is then reacted with 2-methoxynaphthalene under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline involves its interaction with specific molecular targets. The chloro and fluoro substituents, along with the methoxynaphthalene moiety, contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: Shares the chloro and fluoro substituents but lacks the methoxynaphthalene moiety.
2-methoxynaphthalene: Contains the methoxynaphthalene moiety but lacks the aniline group.
4-chloro-3-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a fluoro group.
Uniqueness
3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline is unique due to the combination of its substituents and the methoxynaphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c1-22-18-9-6-12-4-2-3-5-14(12)15(18)11-21-13-7-8-17(20)16(19)10-13/h2-10,21H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSCWDRDDMFHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5725613.png)


![3-(2-chloro-6-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B5725635.png)
![2-(naphthalen-1-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5725636.png)

![ethyl {[3-(aminocarbonyl)-5-ethyl-4,6-dimethyl-2-pyridinyl]thio}acetate](/img/structure/B5725658.png)

![N-[5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5725681.png)
![METHYL 1-[(E)-3-(4-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE](/img/structure/B5725689.png)
![(2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B5725702.png)

![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)
